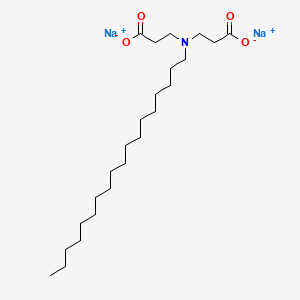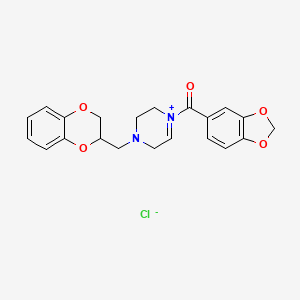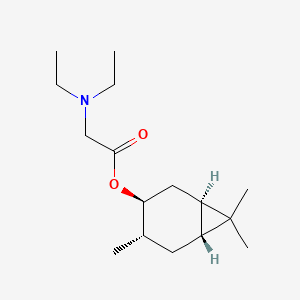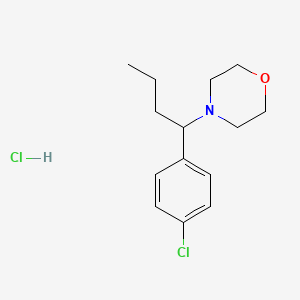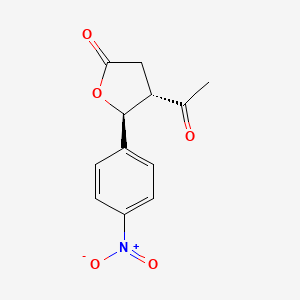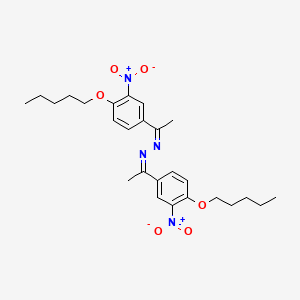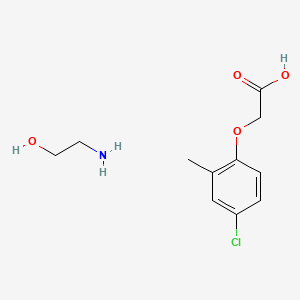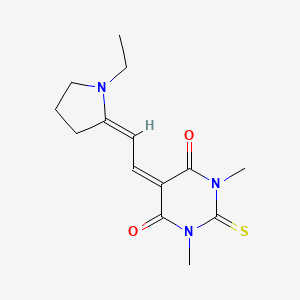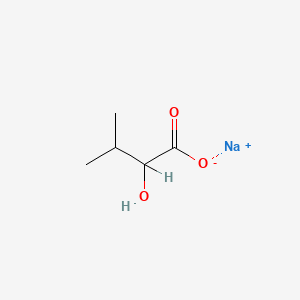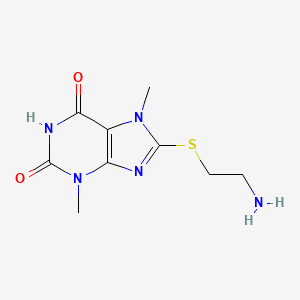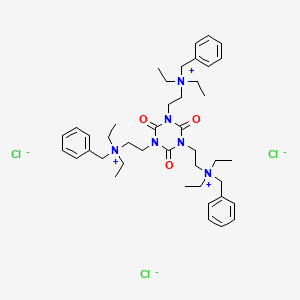
Carbonothioic dihydrazide, N''-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of aromatic rings, hydrazide groups, and thioxomethyl functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenyl isothiocyanate with hydrazine hydrate to form the intermediate compound. This intermediate is then reacted with 2-pyridinecarboxaldehyde under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.
化学反应分析
Types of Reactions
Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, coatings, or polymers. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with specific molecular targets. The compound’s thioxomethyl and hydrazide groups can form strong bonds with metal ions or biological macromolecules, influencing their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context.
相似化合物的比较
Similar Compounds
Thiosemicarbazides: Compounds with similar thioxomethyl and hydrazide functionalities.
Hydrazones: Compounds with similar hydrazide groups but different substituents.
Thioamides: Compounds with similar thioxomethyl groups but different overall structures.
Uniqueness
Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is unique due to its combination of aromatic rings, thioxomethyl, and hydrazide groups
属性
CAS 编号 |
127142-51-2 |
|---|---|
分子式 |
C16H17ClN6S2 |
分子量 |
392.9 g/mol |
IUPAC 名称 |
1-(4-chloro-2-methylphenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H17ClN6S2/c1-10-9-12(17)6-7-13(10)19-15(24)21-23-16(25)22-20-11(2)14-5-3-4-8-18-14/h3-9H,1-2H3,(H2,19,21,24)(H2,22,23,25)/b20-11+ |
InChI 键 |
KYMCDMPGPVKPPK-RGVLZGJSSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=S)N/N=C(\C)/C2=CC=CC=N2 |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=S)NN=C(C)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



